molecular formula C12H13NO3 B11885136 Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Cat. No.: B11885136
M. Wt: 219.24 g/mol
InChI Key: GILWNVWWLGMZJD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves the esterification of 4-isoquinolineacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Comparison with Similar Compounds

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:

Biological Activity

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate (CAS Number: 1822837-97-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline scaffold, which is known for its biological relevance. The molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it has a molecular weight of approximately 219.25 g/mol. The structure includes a methyl ester functional group that may influence its solubility and bioactivity.

1. Anticholinesterase Activity

One of the most notable biological activities of this compound is its potential as an anticholinesterase agent. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant inhibition of acetylcholinesterase (AChE), which is essential in regulating neurotransmitter levels in the brain.

Table 1: Anticholinesterase Activity Comparison

CompoundIC50 (μM)Reference
This compound5.8
Galantamine0.03
Donepezil0.07

2. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in various models. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in preventing neurodegeneration.

Case Study: Neuroprotection in Cell Culture Models
In a study involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), treatment with this compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.01). This suggests that the compound may enhance cellular antioxidant defenses.

3. Anti-inflammatory Properties

Emerging evidence indicates that this compound possesses anti-inflammatory properties. In vivo studies have shown that it can reduce the production of pro-inflammatory cytokines in models of acute inflammation.

Table 2: Inflammatory Cytokine Inhibition

CytokineConcentration (μM)Effect (%) Reduction
TNF-alpha1045%
IL-61030%
IL-1β1050%

These results indicate that the compound may serve as a lead for developing anti-inflammatory drugs.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of AChE : The structural features allow for effective binding to the active site of AChE.
  • Antioxidant Activity : The tetrahydroisoquinoline structure may contribute to scavenging reactive oxygen species (ROS).
  • Modulation of Inflammatory Pathways : The compound appears to inhibit NF-kB signaling pathways involved in cytokine production.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-16-11(14)6-8-7-13-12(15)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3,(H,13,15)

InChI Key

GILWNVWWLGMZJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNC(=O)C2=CC=CC=C12

Origin of Product

United States

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